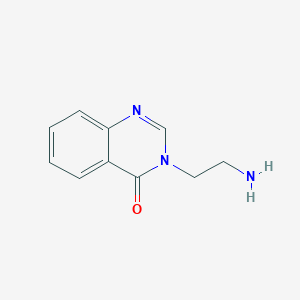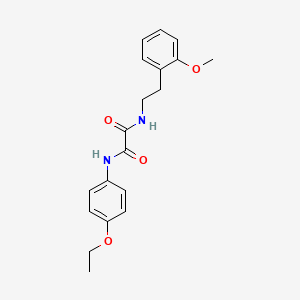
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2402829-21-2 . It has a molecular weight of 235.61 . The IUPAC name for this compound is 5-(dimethylphosphoryl)nicotinic acid hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride is 1S/C8H10NO3P.ClH/c1-13(2,12)7-3-6(8(10)11)4-9-5-7;/h3-5H,1-2H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride is a powder at room temperature . It has a molecular weight of 235.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
5-(Dimethylphosphoryl)pyridine-3-carboxylic acid hydrochloride has attracted attention in medicinal chemistry due to its potential as a building block for drug development. Researchers explore its derivatives to design novel pharmaceutical compounds. The phosphoryl group and pyridine ring contribute to its bioactivity, making it a valuable scaffold for creating new drugs .
Catalysis and Organic Synthesis
The compound’s phosphoric acid moiety can act as a Lewis acid catalyst, facilitating various organic reactions. It has been employed in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Researchers investigate its catalytic properties for efficient transformations in synthetic chemistry .
Piperidine Derivatives
Piperidine-containing compounds play a crucial role in drug construction. Given that 5-(dimethylphosphoryl)pyridine-3-carboxylic acid hydrochloride contains a piperidine-like ring, it may serve as a precursor for synthesizing piperidine derivatives. These derivatives often exhibit biological activity and are essential in drug discovery .
Environmental Applications
The compound’s phosphoryl group and pyridine core make it an interesting candidate for environmental applications. Researchers explore its potential as an adsorbent for removing pollutants from water or as a catalyst for advanced oxidation processes. Its stability and reactivity under different conditions are critical factors in these applications .
Coordination Chemistry
The presence of a phosphoric acid group allows 5-(dimethylphosphoryl)pyridine-3-carboxylic acid hydrochloride to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as luminescence or magnetic behavior. Investigating its coordination chemistry provides insights into its versatility .
Biological Studies
Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids. Its phosphoryl group may participate in enzyme inhibition or modulation. Understanding its biological effects contributes to our knowledge of cellular processes and potential therapeutic targets .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P.ClH/c1-13(2,12)7-3-6(8(10)11)4-9-5-7;/h3-5H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZSBYKUAXXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Dimethylphosphorylpyridine-3-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)



![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)
![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)


![2-[3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2575799.png)


![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)
